methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate
Description
Methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate is a benzoate ester derivative featuring a furan-2-amido backbone substituted with a morpholine sulfonyl group. This compound belongs to the sulfonamide class, characterized by a sulfonylurea-like linkage (‑SO₂‑NH‑CO‑), which is critical for its biological and chemical interactions.
Properties
IUPAC Name |
methyl 4-[(5-morpholin-4-ylsulfonylfuran-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7S/c1-24-17(21)12-2-4-13(5-3-12)18-16(20)14-6-7-15(26-14)27(22,23)19-8-10-25-11-9-19/h2-7H,8-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGYUHZMKBXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinosulfonyl group: This step involves the sulfonylation of the furan ring using morpholine and a sulfonyl chloride reagent.
Amidation reaction: The carboxylic acid group on the furan ring is converted to an amide using an appropriate amine, such as benzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The furan ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Sulfonylurea Herbicides
Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () share the sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. furan) and substituents. Key distinctions include:
Key Findings :
Pharmaceutical Analogs: Furosemide
Furosemide (), a loop diuretic, shares a sulfamoylbenzene scaffold but diverges in functional groups:
Key Findings :
Benzoate Ester Derivatives
lists iodinated benzoate esters (e.g., methyl 5-iodo-2-methoxybenzoate), which differ in substitution patterns:
Key Findings :
- The iodinated analogs are more likely to participate in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s sulfonamide group may favor hydrogen bonding or enzyme inhibition .
Biological Activity
Methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzoate moiety, a furan ring, and a morpholine sulfonamide group. The presence of these functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The morpholine sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- MIC Values : The minimum inhibitory concentration (MIC) for certain bacterial strains was found to be as low as 15.6 μg/mL, indicating potent antibacterial activity comparable to standard antibiotics .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have revealed promising results:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 μM .
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through modulation of apoptotic pathways.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential use as an alternative treatment for resistant infections .
- Cancer Cell Proliferation Inhibition : Another study focused on the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with accompanying changes in apoptosis markers such as caspase activation and PARP cleavage, confirming its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
